molecular formula C9H13F5N2O B2607366 N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide CAS No. 2168325-05-9

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide

Cat. No.: B2607366
CAS No.: 2168325-05-9
M. Wt: 260.208
InChI Key: JYGADYUUSKLSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide is a synthetic compound characterized by the presence of both difluoroethyl and trifluoro groups attached to an acetamide backbone, with a piperidin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    N-Alkylation: The initial step involves the N-alkylation of piperidine with 2,2-difluoroethyl bromide under basic conditions to form N-(2,2-difluoroethyl)piperidine.

    Acylation: The resulting N-(2,2-difluoroethyl)piperidine is then acylated with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or trifluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function . The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
  • N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-2-yl)acetamide
  • N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(morpholin-3-yl)acetamide

Uniqueness

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide is unique due to the specific positioning of the piperidin-3-yl group, which may confer distinct pharmacological properties compared to its analogs. The presence of both difluoroethyl and trifluoro groups also enhances its lipophilicity and metabolic stability, making it a promising candidate for further drug development.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2,2-trifluoro-N-piperidin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F5N2O/c10-7(11)5-16(8(17)9(12,13)14)6-2-1-3-15-4-6/h6-7,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGADYUUSKLSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(CC(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.